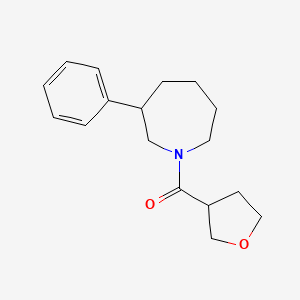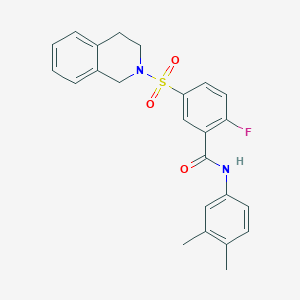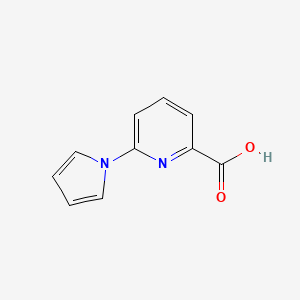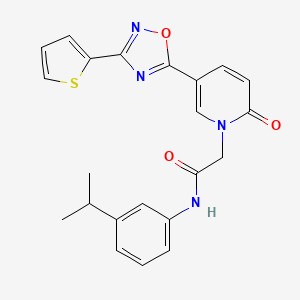
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide” is a complex organic compound . It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is a common substructure in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination . This process is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .Molecular Structure Analysis
The molecular formula of the compound is C27H30N2O2. It contains a 1,2,3,4-tetrahydroisoquinoline moiety and an adamantane-1-carboxamide moiety .Chemical Reactions Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds . The reactions can be achieved in the presence of group 5 metal, ruthenium, iridium, zirconium, and titanium complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 414.549. More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Neurological Disease Treatment
- Amantadine in Parkinson's Disease and Neuroinflammation : Amantadine, an adamantane derivative, is used for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. It functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. Studies have shown that amantadine concentrations in the central nervous system under therapeutic conditions can significantly influence the treatment outcomes for neurological conditions, highlighting the importance of adamantane derivatives in neurological disease management (Kornhuber et al., 1995).
Potential Protective Role Against COVID-19
- Adamantanes and COVID-19 : There's emerging evidence suggesting that adamantanes, widely used in treating neurological diseases, could potentially offer protective effects against COVID-19. A questionnaire-based study assessing the severity of COVID-19 in patients with neurological disorders (multiple sclerosis, Parkinson's disease, or cognitive impairment) and on treatments like amantadine or memantine showed none of the participants developed clinical manifestations of COVID-19. This finding indicates a possible protective role of adamantanes against COVID-19, especially in patients suffering from neurological diseases (Rejdak & Grieb, 2020).
Marker for Synthetic Cannabinoid Use
- 1-Adamantylamine as a Marker : 1-Adamantylamine has been identified as a simple urine marker for screening the use of third-generation adamantyl-type synthetic cannabinoids. This compound's detection in urine samples indicates the consumption of such synthetic cannabinoids, demonstrating the utility of adamantane derivatives in forensic and clinical toxicology (Ford & Berg, 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLFKFKLNWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)


![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
